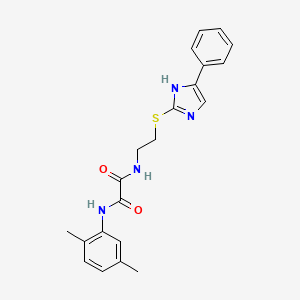

1-((3-(2-氯苯基)-1,2,4-恶二唑-5-基)甲基)-3-苯乙基喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

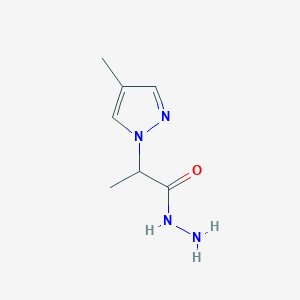

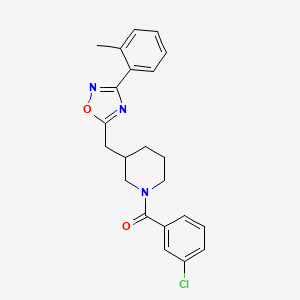

The compound “1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a 2-chlorophenyl group, an oxadiazole ring, a quinazoline dione structure, and a phenethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, oxadiazolopiperazine derivatives have been synthesized through alkyne–azide reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Similar compounds, such as those containing pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been synthesized and analyzed .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole, a related compound, is known to undergo various reactions due to its heterocyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. A related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized .科学研究应用

催化合成系统

在少量氯三甲基硅烷催化剂的存在下,布朗斯特酸性离子液体已被用作高效且可重复使用的催化剂,用于在热和无溶剂条件下一锅合成氢喹唑啉衍生物。这种方法突出了为复杂的喹唑啉衍生物开发新型合成途径的潜力,可能包括所讨论的化合物 (H. Kefayati、F. Asghari 和 Raheleh Khanjanian,2012)。

抗菌评价

已经合成苯并[b]噻吩的四氢喹唑啉衍生物并评估其抗菌活性。该研究方向强调了喹唑啉衍生物在开发新的抗菌剂中的潜力。它表明,也可以探索所讨论的化合物用于类似的应用 (R. Bhatt 等人,2015)。

振动光谱研究

已经对喹唑啉衍生物进行了振动光谱研究以及密度泛函理论 (DFT) 方法,以分析它们的化学结构和作为化疗剂的潜力。这些研究为理解此类化合物的分子特性奠定了基础,这可能与所讨论化合物的研究应用有关 (S. Sebastian 等人,2015)。

抗菌剂

喹唑啉酮和噻唑烷酮衍生物已被研究其体外抗菌和抗真菌活性。此应用表明评估所讨论化合物的抗菌特性的潜在方向 (N. Desai、A. Dodiya 和 P. N. Shihora,2011)。

抗炎和镇痛剂

已经合成新型 4(3H)-喹唑啉酮衍生物并评估其抗炎和镇痛特性。鉴于它与所研究化合物的结构相似性,这突出了所讨论化合物的另一个潜在应用领域 (A. A. Farag 等人,2012)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "2-chloroaniline", "sodium nitrite", "copper(I) iodide", "sodium iodide", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 2-chlorobenzoic acid with hydrazine hydrate in the presence of acetic anhydride to form 2-chlorobenzohydrazide.", "- Cyclize 2-chlorobenzohydrazide with thionyl chloride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione:", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroaniline in the presence of potassium carbonate and N,N-dimethylformamide to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine with sodium nitrite and copper(I) iodide in the presence of sodium iodide and acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of palladium on carbon and triethylamine to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

1105249-49-7 |

产品名称 |

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

分子式 |

C25H19ClN4O3 |

分子量 |

458.9 |

IUPAC 名称 |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |

InChI 键 |

YBXXADGVXIVYED-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)

![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)